STING Agonist-25 Chemical Structure and Physicochemical Identity vs. cGAMP and Non-Nucleotide Analogs
STING agonist-25 (CF505) possesses a molecular weight of 751.79 and molecular formula C36H41N13O6, representing a non-nucleotide small-molecule scaffold distinct from both CDN-based agonists (e.g., 2'3'-cGAMP, MW 718.38) and other non-nucleotide STING agonists (e.g., SR-717, MW 494.54; MSA-2, MW 294.31) . The IUPAC name confirms a complex bis-pyrazole-carboxamide architecture with a central benzoimidazole-imidazopyridine core . This structural divergence from comparators precludes direct functional substitution without experimental validation of binding mode and activation kinetics. Patent classification data from WO2025096584 and related filings indicate that structurally analogous compounds in this chemical series are under active intellectual property protection, which may affect commercial availability of close analogs [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 751.79 |
| Comparator Or Baseline | 2'3'-cGAMP: 718.38; SR-717: 494.54; MSA-2: 294.31 |
| Quantified Difference | STING agonist-25 is 4.7% larger than cGAMP, 52% larger than SR-717, and 155% larger than MSA-2 by molecular weight |
| Conditions | Calculated from molecular formulas |
Why This Matters
Molecular weight differences exceeding 50% between STING agonist-25 and comparators indicate fundamentally distinct chemical scaffolds, requiring independent validation rather than assumed functional equivalence.
- [1] The Regents of the University of Michigan. WO2025096584: STING agonists, compositions, and uses thereof. Published May 8, 2025. View Source
